4-Bromo-6-(methoxycarbonyl)picolinic acid

Catalog No.
S809952
CAS No.
293294-72-1
M.F
C8H6BrNO4
M. Wt
260.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-(methoxycarbonyl)picolinic acid

CAS Number

293294-72-1

Product Name

4-Bromo-6-(methoxycarbonyl)picolinic acid

IUPAC Name

4-bromo-6-methoxycarbonylpyridine-2-carboxylic acid

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C8H6BrNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12)

InChI Key

QCOHUYJZSNJBBC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)O)Br

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)O)Br
  • Organic synthesis: The presence of a carboxylic acid group (COOH) suggests potential use as a building block in organic synthesis for the creation of more complex molecules.
  • Medicinal chemistry: The picolinic acid core structure is present in some bioactive molecules. Research could explore if 4-Bromo-6-(methoxycarbonyl)picolinic acid possesses any medicinal properties or if it can be modified to create new drugs.

Difficulties in Research:

  • Limited availability: Information regarding commercial availability of 4-Bromo-6-(methoxycarbonyl)picolinic acid is scarce. This could be a limiting factor for widespread scientific study.

4-Bromo-6-(methoxycarbonyl)picolinic acid is an organic compound with the molecular formula C8H6BrNO4 and a molecular weight of approximately 260.04 g/mol. This compound features a bromine atom at the fourth position and a methoxycarbonyl group at the sixth position of the picolinic acid structure, which is derived from pyridine. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science .

There is no scientific literature available describing a biological role or mechanism of action for 4-bromo-6-(methoxycarbonyl)picolinic acid.

  • Organic bromides can react and form toxic or mutagenic compounds.
  • Esters can be flammable or irritant [].
Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the synthesis of various derivatives.
  • Decarboxylation: Under certain conditions, the methoxycarbonyl group may undergo decarboxylation, leading to the formation of simpler aromatic compounds.

These reactions make 4-Bromo-6-(methoxycarbonyl)picolinic acid a versatile intermediate in organic synthesis .

Research indicates that 4-Bromo-6-(methoxycarbonyl)picolinic acid exhibits significant biological activity, particularly in the realm of medicinal chemistry. Preliminary studies suggest it may possess:

  • Antimicrobial Properties: The compound has shown potential against various bacterial strains, indicating its utility in developing new antibiotics.
  • Antitumor Activity: Some derivatives of picolinic acid have been investigated for their ability to inhibit tumor growth, suggesting that this compound may also have anticancer properties.
  • Neuroprotective Effects: Its structural similarity to other bioactive compounds hints at possible neuroprotective effects, although further studies are needed to confirm this .

The synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid typically involves several steps:

  • Bromination: Picolinic acid is brominated at the fourth position using bromine or brominating agents.
  • Methoxycarbonylation: The introduction of the methoxycarbonyl group can be achieved through reaction with methoxycarbonyl chloride or other suitable reagents under controlled conditions.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity for further applications.

These methods emphasize the importance of careful reaction conditions to achieve optimal yields and purity .

Studies on 4-Bromo-6-(methoxycarbonyl)picolinic acid have focused on its interactions with biological systems. These include:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins, which can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively this compound enters cells can help evaluate its potential therapeutic applications.

Such studies are crucial for assessing the viability of this compound as a lead candidate in drug development .

Several compounds share structural similarities with 4-Bromo-6-(methoxycarbonyl)picolinic acid. Notable examples include:

Compound NameStructural FeaturesUnique Attributes
Picolinic AcidNo halogen substitutionNaturally occurring compound; involved in metal chelation
6-Methylpicolinic AcidMethyl group instead of bromineExhibits different biological activities
4-Chloro-6-(methoxycarbonyl)picolinic AcidChlorine substitutionPotentially different reactivity profiles
4-Iodo-6-(methoxycarbonyl)picolinic AcidIodine substitutionMay exhibit distinct biological effects

Each of these compounds has unique attributes that differentiate them from 4-Bromo-6-(methoxycarbonyl)picolinic acid, influencing their reactivity and potential applications .

4-Bromo-6-(methoxycarbonyl)picolinic acid emerged as a synthetic intermediate in organic chemistry during the development of pyridine-based heterocycles. Its structural complexity, featuring a pyridine core with a bromine substituent at position 4 and a methoxycarbonyl group at position 6, positions it as a versatile building block for cross-coupling reactions. While specific historical discovery details are scarce, its synthesis aligns with methodologies for halogenated picolinic acid derivatives, which gained prominence in pharmaceutical and agrochemical research during the 21st century.

Nomenclature and Identification

IUPAC Name: 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid
Synonyms: 2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester; 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid
CAS Number: 293294-72-1
Molecular Formula: C₈H₆BrNO₄
Molecular Weight: 260.04 g/mol
SMILES: COC(=O)C1=CC(=CC(=N1)C(=O)O)Br
InChI: InChI=1S/C8H6BrNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12)
InChIKey: QCOHUYJZSNJBBC-UHFFFAOYSA-N

Table 1: Key Structural Features

FeaturePositionFunctional Group
Pyridine CoreN/ASix-membered aromatic ring
Bromine Substituent4Electrophilic site
Methoxycarbonyl Group6Electron-withdrawing ester
Carboxylic Acid2Acidic proton donor

Position in Pyridine-Based Chemistry

This compound belongs to the picolinic acid family, distinguished by a carboxylic acid group at the 2-position of pyridine. The bromine at position 4 and methoxycarbonyl at position 6 introduce steric and electronic effects that modulate reactivity. Its structure enables participation in:

  • Suzuki-Miyaura Coupling: The bromine serves as a leaving group for forming carbon-carbon bonds.
  • Nucleophilic Substitution: The electron-deficient pyridine ring facilitates reactions with amines or thiols.
  • Esterification/Hydrolysis: The methoxycarbonyl group allows conversion to carboxylic acids or alternative esters.

XLogP3

1.6

Wikipedia

4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid

Dates

Last modified: 08-16-2023

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